molecular formula C24H28N2O3 B602117 (S)-Indacaterol CAS No. 1235445-80-3

(S)-Indacaterol

Katalognummer: B602117
CAS-Nummer: 1235445-80-3
Molekulargewicht: 392.499
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Indacaterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. This compound is a promising drug that has shown great potential in the treatment of COPD.

Wissenschaftliche Forschungsanwendungen

  • Indacaterol is an effective long-acting inhaled β2-agonist for the treatment of COPD. It provides 24-hour bronchodilation with once-daily dosing and has a fast onset of action. It significantly improves symptoms and health status in COPD patients compared to placebo and other treatments like formoterol and salmeterol (Dahl et al., 2010), (Kornmann et al., 2010), (Donohue et al., 2010).

  • Its pharmacogenetic characterization shows that indacaterol is effective in recombinant cells expressing common polymorphic variants of the human β2‐adrenoceptor, suggesting a broad efficacy across different genetic backgrounds (Sayers et al., 2009).

  • Indacaterol has demonstrated superior efficacy to twice-daily treatments like salmeterol in improving lung function and reducing symptoms in COPD patients (Korn et al., 2011).

  • In isolated human bronchi, indacaterol behaves as a long-acting β2-adrenoceptor agonist with high intrinsic efficacy and a faster onset of action compared to other similar drugs (Naline et al., 2007).

  • Indacaterol also has anti-inflammatory activity, inhibiting IgE-dependent responses in human lung mast cells (Scola et al., 2009).

  • It has been shown to improve exercise endurance and reduce lung hyperinflation in COPD patients (O’Donnell et al., 2011).

  • Indacaterol's pharmacological profile, including its impact on small airways in human and rat lung slices, demonstrates its suitability as a bronchodilator with a long duration of action and rapid onset (Sturton et al., 2008).

  • Indacaterol has been evaluated for its impact on quality of life and pulmonary function in COPD patients, showing significant improvements in these areas (Ohno et al., 2014).

Eigenschaften

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXBAOWHVOGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing this compound and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), this compound demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

  • Improved Breathlessness: Patients treated with this compound experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []
  • Enhanced Quality of Life: this compound-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.